Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-
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Overview
Description
Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-: is a derivative of barbituric acid, a compound known for its central role in the synthesis of barbiturate drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid, ethyl iodide, and isopentyl alcohol.
Alkylation: Barbituric acid is first alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Vinylation: The resulting 5-ethylbarbituric acid is then reacted with isopentyl alcohol and a vinylating agent, such as acetylene, under basic conditions to introduce the isopentyloxyvinyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups of the barbituric acid core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Barbiturates: This compound can serve as an intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Researchers can use this compound to study the pharmacokinetics and pharmacodynamics of barbiturate derivatives.
Drug Development: It may be explored for its potential therapeutic effects, particularly in the development of new sedative or anticonvulsant drugs.
Industry:
Chemical Manufacturing: It can be used in the production of specialty chemicals and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-, like other barbiturates, involves interaction with the central nervous system. It likely acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, at the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect.
Comparison with Similar Compounds
Barbituric Acid: The parent compound, used in the synthesis of various barbiturates.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Another barbiturate used for its sedative effects.
Uniqueness: Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)- is unique due to its specific substituents, which can alter its pharmacokinetic properties and potentially its pharmacological effects. The presence of the isopentyloxyvinyl group may enhance its lipophilicity, affecting its absorption and distribution in the body.
This compound’s unique structure and properties make it a valuable subject for further research in various scientific fields.
Properties
CAS No. |
69766-55-8 |
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Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-ethyl-5-[1-(3-methylbutoxy)ethenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-5-13(9(4)19-7-6-8(2)3)10(16)14-12(18)15-11(13)17/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18) |
InChI Key |
YYZIDSMCIRHLEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(=C)OCCC(C)C |
Origin of Product |
United States |
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